molecular formula C9H5ClFN B8701064 2-Chloro-6-fluoro-3-vinylbenzonitrile

2-Chloro-6-fluoro-3-vinylbenzonitrile

Cat. No.: B8701064
M. Wt: 181.59 g/mol
InChI Key: HVDZHMUGMULOFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-6-fluoro-3-vinylbenzonitrile (C₉H₄ClFN) is a halogenated aromatic nitrile with a vinyl (-CH=CH₂) substituent at the 3-position. Its molecular structure combines electron-withdrawing groups (Cl, F, and CN) with a conjugated vinyl moiety, making it a versatile intermediate in pharmaceuticals, agrochemicals, and materials science. The compound’s reactivity is influenced by the interplay between the nitrile group’s electron-withdrawing nature and the π-electron system of the vinyl substituent .

Properties

Molecular Formula

C9H5ClFN

Molecular Weight

181.59 g/mol

IUPAC Name

2-chloro-3-ethenyl-6-fluorobenzonitrile

InChI

InChI=1S/C9H5ClFN/c1-2-6-3-4-8(11)7(5-12)9(6)10/h2-4H,1H2

InChI Key

HVDZHMUGMULOFY-UHFFFAOYSA-N

Canonical SMILES

C=CC1=C(C(=C(C=C1)F)C#N)Cl

Origin of Product

United States

Comparison with Similar Compounds

Substituent Variations and Electronic Effects

The substituent at the 3-position critically defines the compound’s electronic and steric properties. Key analogs include:

Compound Name Substituent at 3-Position Molecular Formula Key Electronic Effects
2-Chloro-6-fluoro-3-vinylbenzonitrile Vinyl (-CH=CH₂) C₉H₄ClFN Conjugation enhances π-electron delocalization, increasing electrophilicity of the aromatic ring .
2-Chloro-6-fluoro-3-methylbenzonitrile Methyl (-CH₃) C₈H₅ClFN Electron-donating methyl group reduces ring electrophilicity compared to vinyl .
3-Chloro-2-fluoro-6-(trifluoromethyl)benzonitrile Trifluoromethyl (-CF₃) C₈H₂ClF₄N Strong electron-withdrawing -CF₃ increases nitrile reactivity and ring deactivation .
2-Chloro-3,6-difluorobenzonitrile None (additional F at 3-position) C₇H₂ClF₂N Dual fluorine substituents enhance electron withdrawal, directing reactivity to meta/para positions .

Key Insight : The vinyl group in the target compound provides moderate electron withdrawal (via conjugation) compared to the stronger -CF₃ group but greater reactivity than methyl. This balance facilitates selective reactions in cross-coupling or cycloaddition processes .

Physical Properties

Substituents significantly influence boiling points, densities, and stability:

Compound Name Boiling Point (°C) Density (g/cm³) Stability Notes
This compound Not reported ~1.38 (predicted) Susceptible to polymerization due to vinyl group .
2-Chloro-6-(trifluoromethyl)benzonitrile 236.9 (predicted) 1.43 High thermal stability due to -CF₃ .
2-Chloro-3,6-difluorobenzonitrile N/A N/A Hygroscopic; requires storage at 4–8°C .

Key Insight : The trifluoromethyl analog exhibits the highest thermal stability, while the vinyl derivative may require stabilization inhibitors during storage .

Hazard Profiles

Compound Name Hazard Statements (GHS) Precautions
This compound Likely H315, H319 (skin/eye irritation) Use PPE; avoid light/heat .
2-Chloro-3,6-difluorobenzonitrile H315, H319, H335 Use fume hood; store in cool conditions .
3-Chloro-2-fluoro-6-(trifluoromethyl)benzonitrile H302, H318 Avoid inhalation; handle in sealed systems .

Key Insight : The vinyl derivative’s hazards are primarily linked to irritancy, whereas trifluoromethyl analogs may pose greater environmental persistence risks .

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